Progesterone Receptor Binding Affinity Relative to Endogenous Ligand and Marketed Acetate Analog
Nomegestrol demonstrates markedly lower binding affinity for the progesterone receptor compared to both the endogenous ligand progesterone and its own 17-acetate ester, nomegestrol acetate. In a direct comparative assay, nomegestrol exhibited only approximately 4% of the affinity of progesterone and about 1.6% of the affinity of nomegestrol acetate for the progesterone receptor [1]. This quantitative disparity underscores that the unmodified 17α-hydroxy compound is not a suitable substitute for its acetate derivative in assays requiring high-affinity PR engagement.
| Evidence Dimension | Relative progesterone receptor binding affinity |
|---|---|
| Target Compound Data | ~4% of progesterone affinity; ~1.6% of nomegestrol acetate affinity |
| Comparator Or Baseline | Progesterone (100% baseline) and Nomegestrol acetate (100% baseline in separate comparative assay) |
| Quantified Difference | 96% lower than progesterone; 98.4% lower than nomegestrol acetate |
| Conditions | In vitro progesterone receptor binding assay as cited in pharmacological reference literature |
Why This Matters
This dramatic difference in receptor affinity makes nomegestrol essential as an authentic reference standard for metabolite identification and impurity profiling of nomegestrol acetate, where its low affinity relative to the parent drug is a defining characteristic for analytical differentiation.
- [1] Wikipedia. (n.d.). Nomegestrol. Section on pharmacology and receptor affinity. View Source
